molecular formula C18H13BrN2O3S B2926569 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 461413-88-7

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2926569
CAS No.: 461413-88-7
M. Wt: 417.28
InChI Key: IZRCPNUJEDRFEQ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a specialized research chemical designed for investigators exploring new therapeutic agents. This compound features a molecular architecture combining a 2,3-dihydro-1,4-benzodioxine scaffold with a 4-(4-bromophenyl)thiazol-2-amine moiety, a structural motif recognized in medicinal chemistry for its significant biological potential . Scientific literature on analogous 4-(4-bromophenyl)thiazol-2-amine derivatives indicates that this chemotype demonstrates promising in vitro biological activities, serving as a key template for the development of antimicrobial and anticancer agents . Related compounds have shown efficacy against a panel of microbiological targets, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative Escherichia coli and fungal strains like Candida albicans . In the realm of oncology research, close structural analogs, particularly those featuring specific hydroxy-methoxy substitutions, have exhibited potent antiproliferative activity against human breast adenocarcinoma cell lines (MCF7), with reported IC50 values comparable to established chemotherapeutic agents . The putative mechanism of action for this class of compounds, as suggested by molecular docking studies, involves targeted interaction with key enzymatic pockets and receptors, such as the estrogen receptor, which is implicated in hormonally responsive cancers . This compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCPNUJEDRFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization . The benzodioxine moiety can be introduced via a nucleophilic substitution reaction, where the appropriate dihydroxybenzene derivative reacts with a halogenated carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves interaction with specific molecular targets. The thiazole ring is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, this compound may interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

(a) N-[7-(4-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide ()

  • Structure : Contains a 2,3-dihydro-1,4-benzodioxine core with a 4-bromobenzoyl group at the 7-position and an acetamide at the 6-position.
  • Key Differences :
    • Substituent Position : The bromine is part of a benzoyl group (C=O) rather than a phenyl-thiazole system.
    • Functional Group : Acetamide (CH3CONH-) vs. carboxamide (CONH-) in the target compound.

(b) VU0486846 ()

  • Structure : Features a 2,3-dihydro-1,4-benzoxazine core (oxygen at position 1,4) with a pyrazol-1-ylphenylmethyl substituent.
  • Key Differences :
    • Core Heteroatoms : Benzoxazine (O at 1,4) vs. benzodioxine (O at 1,4 and additional O at 2,3).
    • Substituent : Pyrazole-phenylmethyl vs. bromophenyl-thiazole.
  • Implications : The benzoxazine core may exhibit distinct electronic properties, and the pyrazole group could enhance hydrogen bonding or π-π stacking interactions in biological systems .

Thiazole/Thiazolidene Derivatives

(a) 4-((1E)-1-{(2Z)-2-[4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol ()

  • Structure: Contains a dihydrothiazolidene ring with bromophenyl and phenol substituents.
  • Key Differences: Tautomerism: Exists as a thiazolidene hydrazone, enabling keto-enol tautomerism. Substituents: Phenol group vs. benzodioxine-carboxamide in the target compound.
  • Implications: The phenol group facilitates hydrogen bonding, as evidenced by its crystal lattice interactions, whereas the carboxamide in the target compound may prioritize dipole-dipole interactions .

(b) 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile ()

  • Structure : Shares the benzodioxine-thiazole backbone but substitutes the carboxamide with an acetonitrile group.
  • Key Differences :
    • Functional Group : Nitrile (C≡N) vs. carboxamide (CONH-).
    • Electronic Effects : The electron-withdrawing nitrile may reduce solubility compared to the polar carboxamide.
  • Implications : The nitrile group could enhance metabolic resistance but reduce bioavailability due to lower hydrophilicity .

Carboxamide Derivatives with Varying Aromatic Systems

(a) EN300-266092 ()

  • Structure : Dichloropyridinyl and ethylformamido substituents on a benzodioxine-acetamide core.
  • Key Differences: Halogenation: Dichloropyridine vs. monobromophenyl. Linkage: Ethylformamido vs. thiazole-carboxamide.
  • Implications : Chlorine’s smaller atomic radius and higher electronegativity may alter binding specificity compared to bromine .

(b) N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide ()

  • Structure: Benzodioxine-carboxamide with a 3-cyanophenyl group.
  • Key Differences: Substituent Position: Cyano group at the phenyl meta-position vs. bromine at the para-position.
  • Implications: The cyano group’s strong electron-withdrawing nature may enhance interactions with electron-rich biological targets but reduce steric bulk compared to bromine .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H18BrN3O3SC_{22}H_{18}BrN_3O_3S with a molecular weight of 484.365 g/mol. The compound features a thiazole ring and a benzodioxine structure that contribute to its biological properties.

Property Value
Molecular FormulaC22H18BrN3O3S
Molecular Weight484.365 g/mol
CAS Number347365-25-7

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodioxine moieties exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown efficacy against breast cancer cell lines, where it inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase.

Analgesic and Anti-inflammatory Effects

Analgesic properties have been reported in animal models using the writhing test and hot plate test. The compound exhibited a dose-dependent reduction in pain response, indicating its potential as an analgesic agent. Additionally, anti-inflammatory activity was confirmed through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It affects signaling pathways related to apoptosis and cell proliferation.
  • Interaction with Receptors : Binding to various receptors may alter physiological responses related to pain and inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives including the compound . Results showed an MIC (Minimum Inhibitory Concentration) value significantly lower than established antibiotics against Gram-positive bacteria .

Study 2: Cancer Cell Line Testing

In a recent study assessing anticancer properties, this compound was tested on MCF-7 breast cancer cells. The results indicated a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .

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